molecular formula C20H15BrN2O3S2 B6487032 N-benzyl-4-(4-bromobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 7065-50-1

N-benzyl-4-(4-bromobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No. B6487032
CAS RN: 7065-50-1
M. Wt: 475.4 g/mol
InChI Key: FQNCEMYVSRTQLF-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-bromobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine (N-BBS-TPA) is a synthetic molecule with a variety of potential applications in scientific research. It has been studied for its potential use in the synthesis of new organic compounds, as well as its potential as a chemical tool to study biochemical and physiological processes.

Mechanism of Action

N-benzyl-4-(4-bromobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine has been studied for its potential to modulate biochemical and physiological processes. It has been shown to interact with enzymes, receptors, and other proteins, resulting in changes in the activity of these proteins. It has also been shown to interact with lipids, resulting in changes in the structure and function of cell membranes.
Biochemical and Physiological Effects
N-benzyl-4-(4-bromobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine has been studied for its potential to modulate biochemical and physiological processes. It has been shown to interact with enzymes, resulting in changes in enzyme activity. It has also been shown to interact with receptors, resulting in changes in signal transduction pathways. Additionally, it has been shown to interact with lipids, resulting in changes in the structure and function of cell membranes.

Advantages and Limitations for Lab Experiments

N-benzyl-4-(4-bromobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reagent, and it has a low toxicity profile. Additionally, it can be used in a wide variety of experiments, including synthesis of organic compounds, enzyme inhibition studies, and signal transduction studies. However, there are some limitations to its use in lab experiments. It is not very soluble in water, and it is not very stable in solution. Additionally, it is not very soluble in organic solvents, so it must be used with caution.

Future Directions

N-benzyl-4-(4-bromobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine has potential applications in a variety of fields, including organic synthesis, enzyme inhibition studies, and signal transduction studies. Future research could focus on further exploring its potential as a chemical tool to study biochemical and physiological processes. Additionally, further research could explore its potential applications in drug design and development, as well as its potential as a therapeutic agent. Additionally, further research could explore its potential for use in the synthesis of new organic compounds. Finally, further research could explore its potential for use in the synthesis of peptides and peptidomimetics.

Synthesis Methods

N-benzyl-4-(4-bromobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is synthesized through a multi-step process. The first step involves reacting 4-bromobenzenesulfonyl chloride with thiophen-2-yl-1,3-oxazol-5-amine in the presence of triethylamine to form N-benzyl-4-(4-bromobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and can be performed at room temperature. The resulting product is then purified through recrystallization and column chromatography.

Scientific Research Applications

N-benzyl-4-(4-bromobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine has been studied for its potential use in the synthesis of new organic compounds. It has been used as a reagent in the synthesis of a variety of different compounds, including heterocyclic compounds, peptides, and peptidomimetics. N-benzyl-4-(4-bromobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine has also been studied for its potential as a chemical tool to study biochemical and physiological processes, such as enzyme inhibition and signal transduction.

properties

IUPAC Name

N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O3S2/c21-15-8-10-16(11-9-15)28(24,25)20-19(22-13-14-5-2-1-3-6-14)26-18(23-20)17-7-4-12-27-17/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNCEMYVSRTQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80414580
Record name N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80414580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine

CAS RN

7065-50-1
Record name N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80414580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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